Adb-butinaca

CAS No.: 2682867-55-4

Cat. No.: VC14550322

Molecular Formula: C18H26N4O2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2682867-55-4 |

|---|---|

| Molecular Formula | C18H26N4O2 |

| Molecular Weight | 330.4 g/mol |

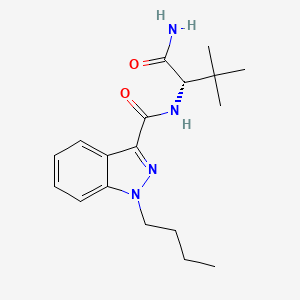

| IUPAC Name | N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butylindazole-3-carboxamide |

| Standard InChI | InChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1 |

| Standard InChI Key | GPWADXHYJAZPAX-OAHLLOKOSA-N |

| Isomeric SMILES | CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)N)C(C)(C)C |

| Canonical SMILES | CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Properties

ADB-BUTINACA is systematically named N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide (CAS Registry Number: 2666932-43-8). Its (S)-enantiomer (CAS: 2682867-55-4) is the pharmacologically active form, while the (R)-enantiomer or racemic mixtures may appear in illicit samples . The molecular formula is C₁₈H₂₆N₄O₂, with a molecular weight of 330.43 g/mol .

Table 1: Chemical Properties of ADB-BUTINACA

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆N₄O₂ |

| Molecular Weight (g/mol) | 330.43 |

| CAS Registry Number | 2666932-43-8 (racemic) |

| Active Enantiomer | (S)-ADB-BUTINACA (2682867-55-4) |

| Primary Receptor Targets | CB₁, CB₂ |

Structural Differentiation from Analogues

ADB-BUTINACA is distinguished from its structural analogue ADB-BINACA by a butyl tail substituent on the indazole ring, whereas ADB-BINACA features a benzyl group. This modification influences receptor binding kinetics and metabolic stability .

Pharmacokinetics and Metabolic Profile

Absorption and Distribution

ADB-BUTINACA is primarily administered via inhalation (smoking or vaping) or oral ingestion . In vivo studies in rats using UPLC-MS/MS detected peak plasma concentrations within 15–30 minutes post-administration, with rapid distribution to tissues .

Hepatic Metabolism

The compound undergoes extensive hepatic metabolism mediated by CYP2C19, CYP3A4, and CYP3A5, yielding 21–40 phase I and II metabolites . Key metabolic pathways include:

Table 2: Major Metabolites of ADB-BUTINACA

| Metabolite ID | Structural Modification | Biomarker Utility |

|---|---|---|

| B4 | Dihydrodiol (indazole core) | Urine (primary) |

| B9 | Mono-hydroxylation (n-butyl) | Blood, urine |

| B16 | Mono-hydroxylation (indazole) | Blood, urine |

Elimination

The parent compound is rarely detected in urine but persists in post-mortem blood and tissues (e.g., liver, kidney) . Metabolites B4, B9, and B16 exhibit half-lives of 48–190 minutes in vitro, supporting their utility in forensic toxicology .

Pharmacodynamics and Receptor Interactions

Cannabinoid Receptor Affinity

ADB-BUTINACA acts as a full agonist at CB₁ and CB₂ receptors, with superior affinity for CB₁:

Table 3: Receptor Activation Profiles

| Receptor | Assay System | EC₅₀ (nM) | Efficacy (% vs. Control) |

|---|---|---|---|

| CB₁ | Fluorescence membrane assay | 0.67 | 113% (CP55,940) |

| CB₁ | Calcium flux (CHO cells) | 11.6 | N/A |

| CB₂ | Fluorescence membrane assay | 4.1 | 101% (CP55,940) |

Functional Effects in Preclinical Models

-

Hypothermia: Intraperitoneal administration in mice (3 mg/kg) reduced core temperature by 6.5°C .

-

Drug Discrimination: Fully substituted for Δ⁹-THC in rats (ED₅₀ = 0.038 mg/kg), indicating shared psychoactive effects .

Toxicology and Adverse Health Outcomes

Documented Intoxications

Between 2019–2022, ADB-BUTINACA was implicated in:

-

6 fatalities (USA): Cardiorespiratory arrest, often with polysubstance use (e.g., fentanyl, benzodiazepines) .

-

8 non-fatal cases: Hospitalizations featuring coma, seizures, and extreme agitation .

User-Reported Effects

Online forums describe intentional use for:

-

Unintentional exposure (adulterated cannabis) linked to paranoia, dissociation, and unconsciousness .

Prevalence and Forensic Detection

Global Seizures and Trends

-

Sweden: First detection in 2019; 13 forensic cases by 2021 .

-

Scotland: 60.4% of SCRA-infused papers in prisons (Jan–Jul 2021) .

Analytical Methods

UPLC-MS/MS protocols enable quantification in biological matrices:

Abuse Liability and Regulatory Status

Legal Controls

As of 2025, ADB-BUTINACA remains unscheduled under international treaties but is monitored by the WHO Expert Committee on Drug Dependence . National controls vary, with some jurisdictions classifying it as a controlled substance analog.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume